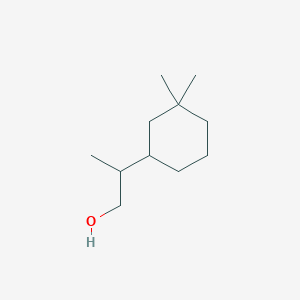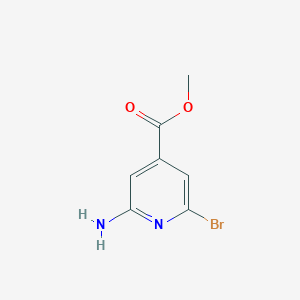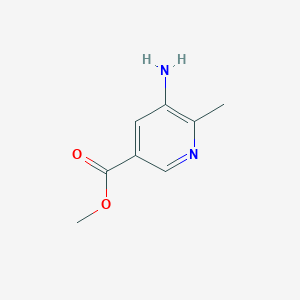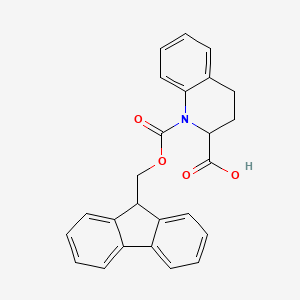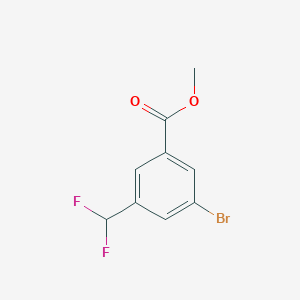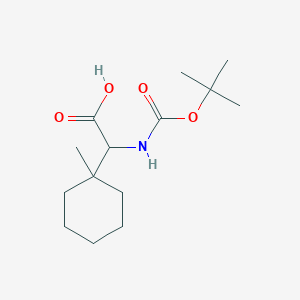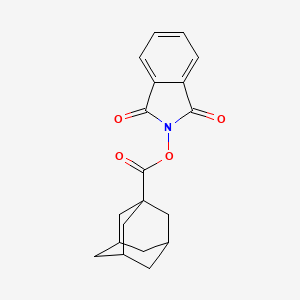
1,3-Dioxoisoindolin-2-yl adamantane-1-carboxylate
Overview
Description
1,3-Dioxoisoindolin-2-yl adamantane-1-carboxylate is a complex organic compound characterized by its unique structure, which combines an adamantane core with a dioxoisoindolin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dioxoisoindolin-2-yl adamantane-1-carboxylate typically involves multiple steps, starting with the preparation of the adamantane core. The dioxoisoindolin moiety is then introduced through a series of reactions, including cyclization and oxidation processes. Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in achieving high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to ensure cost-effectiveness and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance production efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxoisoindolin-2-yl adamantane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and functional groups to achieve desired properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong bases or nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl adamantane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: Its properties are exploited in the creation of new materials with enhanced mechanical and chemical stability.
Mechanism of Action
The mechanism by which 1,3-Dioxoisoindolin-2-yl adamantane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The adamantane core provides rigidity and stability, while the dioxoisoindolin moiety engages in binding interactions with biological targets. These interactions can modulate biological processes and lead to therapeutic effects.
Comparison with Similar Compounds
1,3-Dioxoisoindolin-2-yl adamantane-1-carboxylate is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other adamantane derivatives, dioxoisoindolin derivatives, and related heterocyclic compounds.
Uniqueness: The combination of adamantane and dioxoisoindolin moieties in this compound provides unique structural and functional properties that distinguish it from other compounds in its class.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) adamantane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-16-14-3-1-2-4-15(14)17(22)20(16)24-18(23)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIVCGYFTCALCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)ON4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




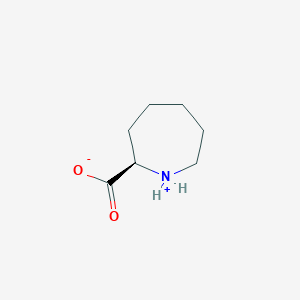
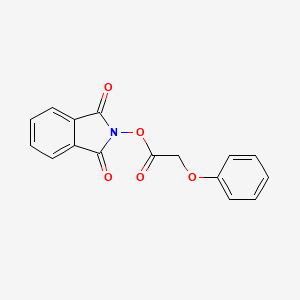

![Bis[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B8074526.png)
